2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential pharmacological properties due to the presence of both the tetrahydropyrano and pyrazole moieties, which can interact with biological targets.
The compound can be synthesized through various organic reactions involving pyrazole derivatives and tetrahydropyran structures. Research articles and patents describe methodologies for synthesizing such compounds, emphasizing their relevance in drug discovery and development.
This compound falls under the category of nitrogen-containing heterocycles, particularly focusing on pyrazoles and their derivatives. Heterocyclic compounds are characterized by having at least one atom in the ring that is not carbon, which in this case includes nitrogen atoms.
The synthesis of 2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine can be achieved using multi-component reactions that often involve the condensation of hydrazines with carbonyl compounds followed by cyclization processes.
Technical Details:
For example, a reported method involves reacting phenyl hydrazine with a diketone in the presence of a catalyst to form substituted pyrazoles, which can then undergo further transformations to yield the desired tetrahydropyrano derivatives .
The molecular structure of 2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine features:
The molecular formula can be represented as , indicating a complex structure with multiple functional groups that may contribute to its biological activity.
The compound can participate in various chemical reactions including:
Technical Details:
Reactions involving this compound often utilize conditions that favor the formation of stable intermediates through controlled heating or catalytic processes .
Research indicates that pyrazole derivatives may exhibit anti-inflammatory or analgesic properties by modulating pathways involved in pain perception or inflammation . The exact mechanism often involves binding to specific sites on target proteins leading to inhibition or activation of biological pathways.
Relevant studies have characterized these properties through various analytical techniques such as NMR spectroscopy and mass spectrometry .
2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine has potential applications in:
The construction of the tetrahydropyrano[4,3-c]pyrazole scaffold typically begins with ketoester intermediates derived from δ-valerolactone or related cyclic ketones. A patented route utilizes ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate as a key precursor, which undergoes cyclocondensation with hydrazine monohydrate in ethanol under reflux to yield ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate. This intermediate serves as the foundational structure for subsequent functionalization [2]. Alternative strategies employ 1,3-dipolar cycloadditions of azomethine ylides with chalcone derivatives, though this route requires precise control to maintain regioselectivity in the fused pyrazole system [5]. Post-cyclization, acid-catalyzed hydrolysis converts the ester moiety to a carboxylic acid, facilitating further transformations toward the target amine.
Table 1: Key Intermediates in Core Synthesis
Starting Material | Cyclization Agent | Conditions | Core Intermediate |
---|---|---|---|
Ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate | Hydrazine monohydrate | Ethanol, reflux, 6h | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate |
5-(Arylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Methyl hydrazine | AcOH, 80°C, 3h | 3-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | Azomethine ylide | Solvent-free, 100°C, 2h | Spiro-pyrano[4,3-c]pyrazole-oxindole hybrid |
Introduction of the ethylamine side chain employs curtius rearrangement or reductive amination strategies. The carboxylate intermediate (ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) is hydrolyzed to the carboxylic acid, followed by conversion to an acyl azide using diphenylphosphoryl azide (DPPA). Thermolysis in tert-butanol yields the Boc-protected amine, which is deprotected under acidic conditions to afford 2-(2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine [2] [4]. Alternatively, direct nucleophilic displacement on halogenated precursors (e.g., 3-(2-bromoethyl) derivatives) using phthalimide potassium salt, followed by hydrazine deprotection, provides the free amine. This route avoids sensitive intermediates but requires stringent control to prevent N-alkylation on the pyrazole nitrogen [4].
While not directly applied to this specific amine, ruthenium-based catalysts (e.g., Grubbs II) enable ring-closing metathesis (RCM) in analogous pyrano-heterocycle syntheses. Dienol ethers like 3-allyl-4-(buta-1,3-dienyloxy)pyrazoles undergo RCM to form dihydropyran rings, which are subsequently hydrogenated to the tetrahydropyrano[4,3-c]pyrazole framework. Critical parameters include catalyst loading (1–5 mol%) and reaction atmosphere (argon), minimizing olefin isomerization byproducts. This method offers superior stereocontrol but faces scalability challenges due to catalyst cost [6].
Bifunctional nanocatalysts excel in promoting one-pot annulations. Fe₃O₄@GO-N-(Asparagine) – a magnetic graphene oxide composite functionalized with asparagine – efficiently catalyzes cyclocondensations between aldehydes, malononitrile, and pyrazolones under aqueous conditions. The catalyst’s carboxylic acid and amide groups facilitate proton transfer and imine formation, enabling pyrano[4,3-c]pyrazole assembly at 80°C within 25 minutes (yields: 86–94%). Recovery via magnetic separation allows 5 reuses without significant activity loss (<5% yield reduction) [7]. Similarly, lithium hydroxide (1.5 eq.) in tetrahydrofuran (THF) mediates lactone ring-opening/cyclization sequences from γ-valerolactone derivatives, though overfunctionalization remains a limitation [2].
Table 2: Catalytic Systems for Core Annulation
Catalyst | Reaction Type | Conditions | Yield (%) | Regioselectivity (3- vs 5-substituted) |
---|---|---|---|---|
Fe₃O₄@GO-N-(Asparagine) | Three-component cyclization | H₂O, 80°C, 25 min | 86–94 | >20:1 (3-substituted favored) |
LiOH | Lactone ring-opening | THF, reflux, 8h | 75 | 10:1 |
Piperidine | Knoevenagel-cyclization | Ethanol, rt, 3h | 70 | 5:1 |
I₂ | Cascade cyclization | Solvent-free, 80°C, 2h | 82 | 15:1 |
Regioselectivity in pyrazole ring closure (1,3- vs 1,5-disubstitution patterns) is governed by substituent bulk and electronic donation. Electron-donating groups (e.g., methyl) on hydrazine favor N1-attack on diketone intermediates, yielding 1,5-disubstituted pyrazoles. Conversely, aryl hydrazines with electron-withdrawing substituents promote N2-attack, forming 1,3,5-trisubstituted variants. In the pyrano[4,3-c] system, C3-substitution (as in the target amine) dominates due to steric shielding from the fused tetrahydropyran ring, which hinders approach at C5. DFT calculations (B3LYP/6-31G**) confirm higher HOMO coefficients at C3, enhancing its nucleophilicity during cyclization [5] [7].
Solvent polarity critically influences regioselectivity. Non-polar solvents (toluene) favor kinetic products (1,5-disubstituted pyrazoles) via unassisted cyclization, while polar protic media (ethanol) enable proton shuttle mechanisms, thermodynamically favoring 1,3,5-regioisomers. Temperature modulation suppresses byproducts: reactions below 60°C minimize bis-hydrazone formation from over-condensation. Optimal conditions for the target scaffold use ethanol/water (4:1) at 70°C, achieving >95% regiopurity [5] [7]. Microwave-assisted synthesis (100°C, DMF, 20 min) further enhances selectivity by accelerating imine-enol tautomerization [2].
Table 3: Solvent/Temperature Effects on Regioselectivity
Solvent System | Temperature (°C) | Reaction Time (h) | Regioisomer Ratio (3-substituted:5-substituted) | Byproduct Formation (%) |
---|---|---|---|---|
Toluene | 110 | 4 | 3:1 | 15–20 |
Ethanol | 78 | 3 | 12:1 | 5–8 |
Ethanol/H₂O (4:1) | 70 | 2.5 | >20:1 | <3 |
DMF (microwave) | 100 | 0.33 | 18:1 | 2 |
Structural Features and Activity Relationships of Pyrano[4,3-c]pyrazole Derivatives
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: